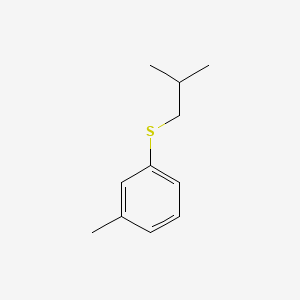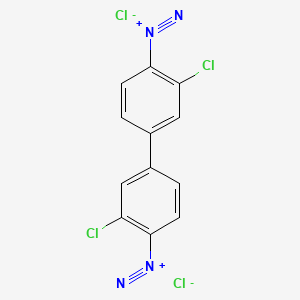
5-Bromo-2-hydroxybenzene-1,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-hydroxy-1,3-benzenedicarbonitrile: is an organic compound with the molecular formula C8H3BrN2O. It is a derivative of benzenedicarbonitrile, where the benzene ring is substituted with a bromine atom at the 5th position and a hydroxyl group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-hydroxy-1,3-benzenedicarbonitrile typically involves the bromination of 2-hydroxy-1,3-benzenedicarbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromo-2-hydroxy-1,3-benzenedicarbonitrile can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The nitrile groups can be reduced to amines under suitable conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carbonyl compounds.
- Reduction reactions result in amine derivatives .
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new materials and catalysts .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of 5-bromo-2-hydroxy-1,3-benzenedicarbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity and interactions with biological molecules. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Hydroxy-1,3-benzenedicarbonitrile: Lacks the bromine substitution, leading to different reactivity and properties.
5-Chloro-2-hydroxy-1,3-benzenedicarbonitrile: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical behavior.
5-Fluoro-2-hydroxy-1,3-benzenedicarbonitrile: Contains a fluorine atom, which affects its reactivity and applications
Uniqueness: The presence of the bromine atom in 5-bromo-2-hydroxy-1,3-benzenedicarbonitrile imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
62936-64-5 |
|---|---|
Formule moléculaire |
C8H3BrN2O |
Poids moléculaire |
223.03 g/mol |
Nom IUPAC |
5-bromo-2-hydroxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H3BrN2O/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,12H |
Clé InChI |
QZBJYMTTWGMJBW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C#N)O)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



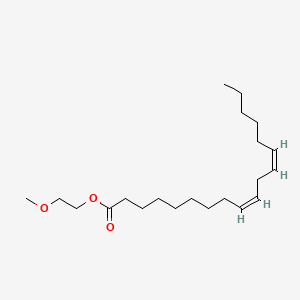


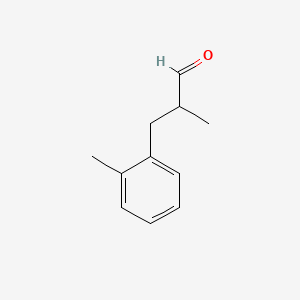
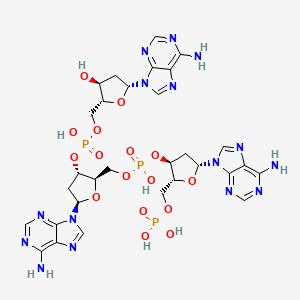
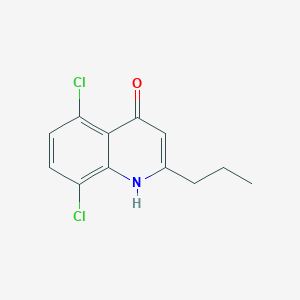
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)
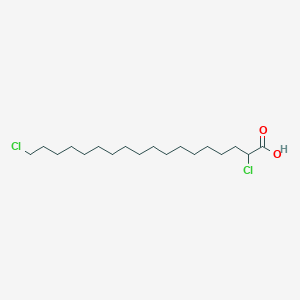
![2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide](/img/structure/B13759644.png)
